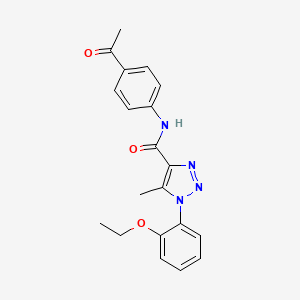

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-4-27-18-8-6-5-7-17(18)24-13(2)19(22-23-24)20(26)21-16-11-9-15(10-12-16)14(3)25/h5-12H,4H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIWRVFVRMQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 364.405 g/mol. The structure features a five-membered triazole ring containing three nitrogen atoms, which is characteristic of triazole derivatives.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate phenyl derivatives with triazole precursors. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 5 | Equivalent to ceftriaxone |

| S. aureus | 3 | Superior to standard treatments |

| P. aeruginosa | 4 | Comparable to levofloxacin |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it influences cytokine release in peripheral blood mononuclear cells, notably reducing levels of TNF-α and IL-6, which are critical in inflammatory responses .

Case Studies

A recent study explored the biological activity of new 1,2,4-triazole derivatives containing propanoic acid moieties. The results indicated that certain derivatives exhibited potent antiproliferative effects on cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutic agents .

Example Study:

- Title : Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives

- Findings : Compounds demonstrated a broad spectrum of antimicrobial activity against various strains with notable effects on cytokine modulation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites on these proteins, leading to significant biochemical responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substitution pattern significantly impacts molecular properties. Key analogs include:

Table 1: Substituent Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., acetyl in the target compound) increase polarity and may improve binding to polar enzyme active sites compared to electron-donating groups (e.g., methoxy in ).

- Ethoxy vs. methoxy: The ethoxy group in the target compound provides slightly higher lipophilicity (logP ~2.13 vs.

Structural and Conformational Analysis

Crystallographic studies reveal that triazole-carboxamide derivatives often exhibit planar or near-planar conformations , with perpendicular orientations of aromatic substituents influencing packing and stability . For example:

- The target compound’s 2-ethoxyphenyl group may adopt a perpendicular orientation relative to the triazole plane, similar to fluorophenyl groups in isostructural analogs .

- Intermolecular interactions : The acetyl group participates in hydrogen bonding (C=O···H–N), while the ethoxy group engages in weak van der Waals interactions, as seen in related structures .

Q & A

SHELXL Workflow :

- Initial model building with SHELXS.

- Anisotropic refinement of non-H atoms.

- Inclusion of hydrogen atoms at calculated positions.

Validation : Check R1 (<5%), wR2 (<12%), and goodness-of-fit (~1.05) .

Q. How can researchers design assays to evaluate this compound’s bioactivity against Wnt/β-catenin signaling?

- In Vitro Models :

- TOPFlash Reporter Assay : Quantify β-catenin/TCF transcriptional activity in HEK293T cells .

- Enzyme Inhibition : Measure IC50 via ADP-Glo kinase assays for associated kinases (e.g., GSK-3β).

- In Vivo Follow-up : Use zebrafish or murine models to assess glucose/lipid metabolism modulation .

Q. What structural modifications could enhance metabolic stability while retaining target affinity?

- SAR Insights :

- Ethoxyphenyl Group : Replace with fluorophenyl to reduce CYP450-mediated oxidation (improves t1/2) .

- Acetyl Moiety : Substitute with sulfonamide for enhanced solubility and stability .

- Validation : LC-MS/MS pharmacokinetic profiling in rodent plasma .

Q. How should in vivo toxicity studies be structured for this compound?

- Experimental Design :

Acute Toxicity : Single-dose escalation (10–100 mg/kg) in BALB/c mice, monitoring for 14 days.

Subchronic Toxicity : 28-day repeat dosing with histopathology (liver, kidney).

Biomarkers : Measure ALT, AST, BUN, and creatinine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.